2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds with a benzofuran ring structure have been found to interact with various targets, including enzymes and receptors .
Mode of Action
One of the search results suggests that a similar compound, boscalid, binds to the enzyme succinate dehydrogenase in mitochondria, inhibiting fungal respiration
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that improved bioavailability is a target achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-parasitic, and anti-inflammatory activities
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-inflammatory activities, and more .
Cellular Effects
Some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known for their improved bioavailability, allowing for once-daily dosing .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the benzofuran and thiazole intermediates with 2-chlorobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its phototoxic properties
Uniqueness
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combined benzofuran and thiazole rings, which confer a broad spectrum of biological activities. Its structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTRXBSBTUGTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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